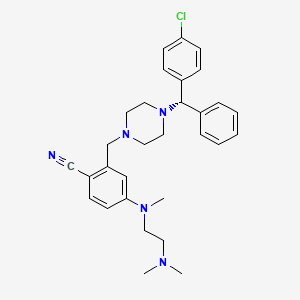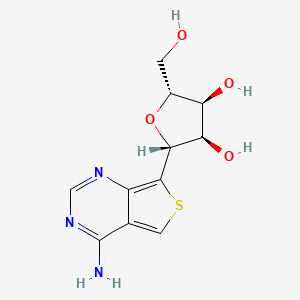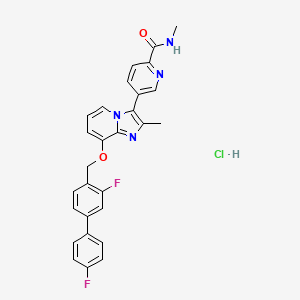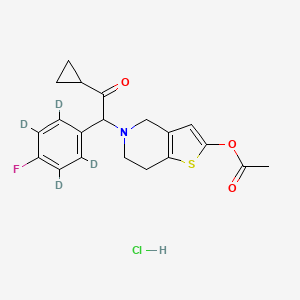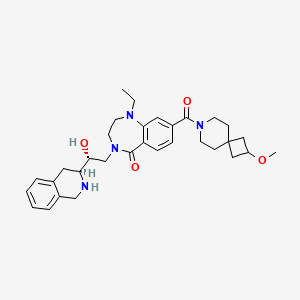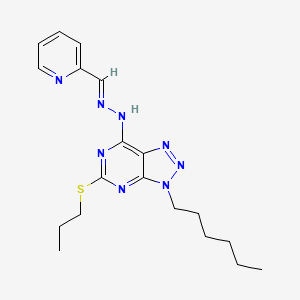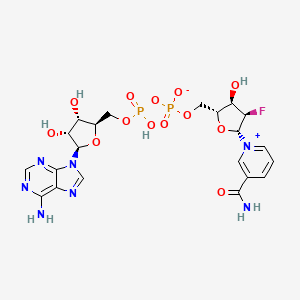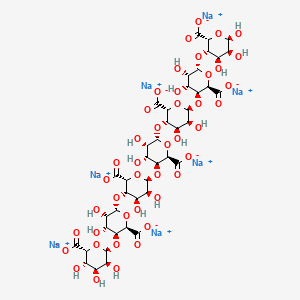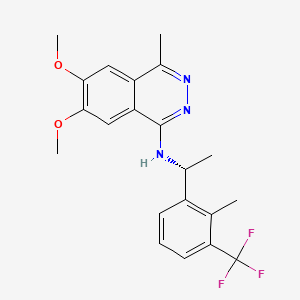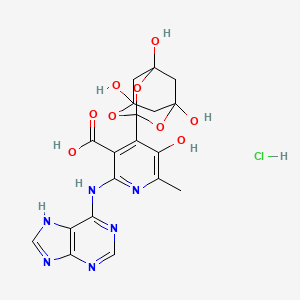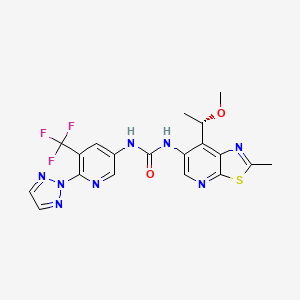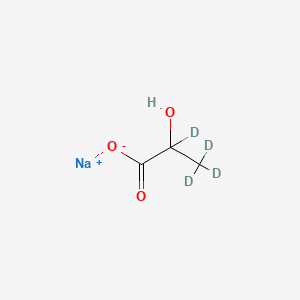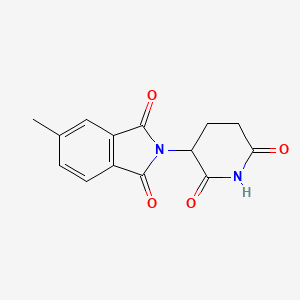
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structure, which includes a piperidine ring fused to an isoindoline-1,3-dione core. It has been studied for its potential therapeutic properties, particularly in the field of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione typically involves multiple steps. One common method includes the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization of the coupled product. This process may involve various reagents and catalysts, such as palladium catalysts, to facilitate the reactions .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of catalytic coupling reactions and hydrolysis steps helps in achieving efficient production. The conditions are carefully controlled to minimize side reactions and ensure the safety and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential to modulate biological pathways and its interactions with various biomolecules.
Medicine: It has shown promise in cancer research, particularly as a potential inhibitor of specific enzymes involved in tumor growth
Industry: The compound is used in the development of new pharmaceuticals and as a precursor for other bioactive molecules
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and proteins, leading to the inhibition of cancer cell proliferation. The compound can bind to the active sites of these enzymes, blocking their function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory properties, thalidomide has a similar structure but different functional groups.
Lenalidomide: A derivative of thalidomide, lenalidomide is more potent and has fewer side effects.
Pomalidomide: Another derivative with enhanced activity and reduced toxicity compared to thalidomide .
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-methylisoindoline-1,3-dione is unique due to its specific structural features and the ability to undergo a wide range of chemical reactions.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O4/c1-7-2-3-8-9(6-7)14(20)16(13(8)19)10-4-5-11(17)15-12(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,17,18) |
InChI Key |
FIRKPGPRAMCBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


